
spectroscopic data analysis of 3-Nitropyrrole
(NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Nitropyrrole

Cat. No.: B1211435 Get Quote

Spectroscopic Analysis of 3-Nitropyrrole: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Nitropyrrole
(CAS No: 5930-94-9), a key heterocyclic compound. The document outlines the interpretation

of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supported by detailed experimental protocols.

Overview of Spectroscopic Data
The structural elucidation of 3-Nitropyrrole (C₄H₄N₂O₂) is achieved through a combination of

spectroscopic techniques. Each method provides unique insights into the molecular structure,

functional groups, and connectivity of the molecule. The quantitative data derived from ¹H

NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 3-Nitropyrrole
Solvent: DMSO-d₆, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Signal Assignment Multiplicity Notes

12.0 N1-H Broad Singlet

Labile proton,

chemical shift is

concentration and

solvent dependent.

7.907 C2-H Multiplet
Proton adjacent to the

nitrogen atom.

6.911 C5-H Multiplet
Proton adjacent to the

nitrogen atom.

6.689 C4-H Multiplet

Proton on the carbon

adjacent to the nitro

group.

Data sourced from ChemicalBook.[1]

Table 2: Estimated ¹³C NMR Spectroscopic Data for 3-
Nitropyrrole
Solvent: DMSO-d₆
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Chemical Shift (δ) ppm
(Estimated)

Signal Assignment Notes

~125 C2

Chemical shifts for pyrrole

carbons are influenced by the

electronic effects of

substituents. The nitro group is

a strong electron-withdrawing

group, which deshields the ring

carbons, causing a downfield

shift.

~135 C3

Carbon atom directly attached

to the electron-withdrawing

nitro group, expected to be

significantly deshielded.

~110 C4

~118 C5

Note: Experimental ¹³C NMR data for 3-Nitropyrrole is not readily available in public

databases. The values presented are estimated based on the known chemical shifts of

unsubstituted pyrrole and the established substituent chemical shift (SCS) effects of a nitro

group on an aromatic ring.

Table 3: Infrared (IR) Spectroscopy Data for 3-
Nitropyrrole
Sample Preparation: KBr Pellet
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Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Intensity

3286 N-H Stretch Pyrrole N-H Strong

3140, 3130, 3089 C-H Stretch Aromatic C-H Medium

1645 NO₂ Scissoring Nitro Group Strong

1550-1475
N-O Asymmetric

Stretch
Nitro Group Strong

1360-1290
N-O Symmetric

Stretch
Nitro Group Strong

1232
N-O Symmetric

Stretch
Nitro Group Strong

880 NO₂ Twisting Nitro Group Medium

592 NO₂ Wagging Nitro Group Medium

Data sourced from Elixir International Journal.[2]

Table 4: Mass Spectrometry Data for 3-Nitropyrrole
Ionization Method: Electron Impact (EI), 75 eV

m/z Relative Intensity (%) Proposed Fragment

112 100 [M]⁺ (Molecular Ion)

96 4.5 [M - O]⁺

82 7.2 [M - NO]⁺

66 11.7 [M - NO₂]⁺ or [C₄H₄N]⁺

39 44.7 [C₃H₃]⁺ (Cyclopropenyl cation)

Data sourced from ChemicalBook.[1]
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Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data. The following sections outline standard operating procedures for NMR, IR, and Mass

Spectrometry analysis of 3-Nitropyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon framework of

the molecule.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 3-Nitropyrrole and dissolve it in

approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into

a clean, dry 5 mm NMR tube.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the probe to the sample.

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-

degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.

Collect 16 to 64 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the probe to the carbon channel.

Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45-degree pulse

angle, a spectral width of 220-240 ppm, and a relaxation delay of 2 seconds.
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A higher number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual solvent

peak of DMSO-d₅ at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52

ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 3-Nitropyrrole based on their

characteristic vibrational frequencies.

Methodology:

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of 3-Nitropyrrole with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record

a background spectrum. This will be automatically subtracted from the sample spectrum.

Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the

spectrometer.

Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add 16 or

32 scans to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 3-Nitropyrrole to

confirm its elemental composition and gain structural information.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound like 3-Nitropyrrole, a direct insertion probe or Gas Chromatography

(GC-MS) can be used.

Ionization: Utilize Electron Impact (EI) ionization. A standard electron energy of 70 eV is used

to induce fragmentation and produce a characteristic mass spectrum.

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis:

Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound

(112.09 g/mol ).

Analyze the fragmentation pattern. The m/z values of the fragment ions provide clues

about the structure of the molecule. For example, the loss of 46 amu corresponds to the

loss of a nitro group (NO₂).

Spectroscopic Analysis Workflow
The logical flow from sample preparation to final structure elucidation involves a systematic

integration of data from multiple spectroscopic techniques. The following diagram illustrates this

general workflow.
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Workflow for Spectroscopic Data Analysis of 3-Nitropyrrole
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Caption: General workflow for the spectroscopic analysis of 3-Nitropyrrole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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